2-(dimethylamino)-3-(4-methoxyphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(dimethylamino)-3-(4-methoxyphenyl)thieno[2,3-d]imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-17(2)15-16-11-8-12(14(19)20)22-13(11)18(15)9-4-6-10(21-3)7-5-9/h4-8H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWOMNIIYFXKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1C3=CC=C(C=C3)OC)SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Dimethylamino)-3-(4-methoxyphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid is a heterocyclic compound with potential therapeutic applications. Its unique structure, characterized by a thieno[2,3-d]imidazole core, suggests various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and potential applications.
- Molecular Formula : C15H15N3O3S
- CAS Number : 1325305-36-9
- Structure : The compound features a thieno-imidazole framework with a dimethylamino group and a methoxyphenyl substituent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of alkaline phosphatase (TNAP), which is implicated in pathological calcifications .
- Induction of Ferroptosis : Recent studies suggest that compounds with similar thiazole structures can induce ferroptosis—a form of regulated cell death—by targeting glutathione peroxidase 4 (GPX4), which plays a crucial role in lipid peroxide detoxification .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits alkaline phosphatase | |
| Induces Ferroptosis | Targets GPX4 leading to cell death | |
| Antiviral Activity | Potential activity against HIV-1 integrase |
Case Studies
- Anti-Cancer Activity : In vitro studies have demonstrated that related compounds can selectively induce cell death in cancer cells through ferroptosis mechanisms. The incorporation of electrophilic moieties enhances cytotoxicity, suggesting that modifications to the thieno[2,3-d]imidazole framework could yield more potent derivatives .
- Antiviral Potential : Research has indicated that imidazole derivatives exhibit antiviral properties by inhibiting HIV-1 integrase. The structural similarity of this compound to known inhibitors suggests it may also possess similar activity .
Research Findings
Recent investigations into the pharmacological properties of thieno[2,3-d]imidazole derivatives indicate a promising therapeutic profile. Studies have shown that these compounds can modulate key biological pathways involved in disease progression:
- Cellular Assays : Compounds based on this scaffold have been tested in various cellular models, demonstrating significant cytotoxic effects at micromolar concentrations .
- Mechanistic Studies : Mechanistic studies involving proteomic analyses have identified potential targets for these compounds, including various kinases and metabolic enzymes involved in cancer metabolism .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a pharmacological agent, particularly in the context of neurological disorders. Its structural similarity to other biologically active compounds suggests that it may interact with neurotransmitter systems, particularly those involving glutamate receptors.
- Metabotropic Glutamate Receptors : Research indicates that derivatives of this compound may selectively target metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions such as schizophrenia and anxiety disorders. For example, studies have shown that related compounds exhibit nanomolar affinity for mGluR1, making them valuable for developing therapeutic agents targeting these receptors .
Molecular Imaging
The compound's ability to bind selectively to specific receptors opens avenues for its use in molecular imaging techniques such as Positron Emission Tomography (PET).
- In Vivo Imaging : The synthesis of radiolabeled derivatives of this compound has been explored for PET imaging of mGluR1 distribution in the brain. This application is crucial for understanding the role of mGluRs in neurological diseases and could aid in the development of new diagnostic tools .
Chemical Probes in Biological Research
Due to its unique structure, 2-(dimethylamino)-3-(4-methoxyphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid can serve as a chemical probe to study various biological processes.
- Binding Studies : The compound can be utilized in binding assays to elucidate the mechanisms by which certain neurotransmitters exert their effects on neuronal activity. This is particularly relevant in understanding synaptic transmission and plasticity .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Methyl Substitution : The methoxy group in the target compound introduces polarity, likely improving solubility compared to the methyl-substituted analog (CAS 1000932-46-6). However, the methyl group may enhance membrane permeability due to higher lipophilicity .
- Fluorine Substitution: The 3-fluorophenyl analog (C₁₁H₁₀FN₂O₂) demonstrates how halogens can modulate electronic effects and binding affinity, though its simpler imidazole core lacks the thieno-fused system’s rigidity .
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often begins with methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate , a key intermediate that can be prepared via multi-step literature procedures involving substituted thiophenes.
- This intermediate is then subjected to condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylidene moiety, yielding methyl 3-dimethylaminomethylidene-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate with high yield (up to 98% under microwave irradiation at 100 °C for 15 minutes).
Cyclization to Form the Thienoimidazole Core
- The condensation product is then cyclized to form the thieno[2,3-d]imidazole ring system . This step can be facilitated by acid catalysis or heating, often under microwave irradiation, to promote ring closure efficiently.
- For example, treatment with formic acid under microwave conditions or reflux in acidic medium leads to the formation of the fused heterocyclic system.
- In some cases, phosphorus oxychloride is used to convert intermediate amides to the corresponding thienoimidazole derivatives by facilitating cyclization and chlorination steps.
Introduction of the Dimethylamino Group
- The dimethylamino substituent at position 2 is typically introduced via reaction with DMF-DMA as noted above, or by nucleophilic substitution on activated intermediates.
- Methylation steps using methyl iodide in the presence of bases such as potassium carbonate can be employed to methylate nitrogen atoms in the heterocycle, enhancing the electron-donating character of the dimethylamino group.
Functional Group Modifications and Final Steps
- The 4-methoxyphenyl substituent is introduced via condensation with 4-methoxybenzaldehyde or by nucleophilic aromatic substitution on suitable intermediates.
- Ether cleavage to modify methoxy groups can be achieved using boron trifluoride methyl sulfide complex (BF3·SMe2), which selectively demethylates aryl methyl ethers to phenols if needed.
- The final carboxylic acid functionality at position 5 is introduced either by hydrolysis of ester precursors under reflux conditions in methanol or by direct carboxylation during cyclization steps.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) |
|---|---|---|---|
| 1 | Synthesis of methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | Multi-step from substituted thiophenes | Literature precedent |
| 2 | Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) | EtOH, microwave irradiation (100 °C, 15 min) | 98% yield |
| 3 | Cyclization to thienoimidazole core | Formic acid, microwave or reflux conditions | 60–80% yield |
| 4 | Methylation (if needed) | Methyl iodide, K2CO3, reflux | 40–50% yield |
| 5 | Ether cleavage (optional) | BF3·SMe2, CH2Cl2, room temperature | 57–82% yield |
| 6 | Hydrolysis to carboxylic acid | Methanol reflux or acidic/basic hydrolysis | Quantitative or high yield |
Comparative Analysis of Synthetic Routes
*Note: The third method is more general for imidazole derivatives and less specific to thienoimidazole systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(dimethylamino)-3-(4-methoxyphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Utilize multi-step heterocyclic synthesis strategies, starting with thiophene or imidazole precursors. For example, describes the synthesis of structurally similar thienoimidazoles via cyclocondensation reactions involving thiols, aldehydes, and amines under reflux with acetic acid as a solvent. Optimize reaction time (3–5 hours) and catalyst selection (e.g., sodium acetate) to improve yields . highlights the importance of substituent positioning (e.g., methoxyphenyl groups) in directing regioselectivity during ring closure .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Employ a combination of analytical techniques:
- HPLC (Reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity ( ) .
- FTIR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- NMR (¹H and ¹³C) to verify substituent positions, such as the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and methoxyphenyl protons (δ ~3.8 ppm for OCH₃) .
- Elemental analysis to validate empirical formulas (e.g., <0.3% deviation between calculated and observed values) .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies under controlled humidity (40–60% RH) and temperature (4°C, 25°C, 40°C). suggests monitoring degradation via HPLC, particularly for hydrolytically sensitive groups like esters or amides . For long-term storage, use inert atmospheres (argon) and desiccants to prevent oxidation of the thienoimidazole core .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly antimicrobial or antifungal potential?
- Methodology :
- In vitro assays : Use microdilution methods () to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Structure-activity relationship (SAR) : Compare activity with analogs lacking the 4-methoxyphenyl or dimethylamino groups. shows that methoxy-substituted aryl groups enhance membrane permeability in thienoimidazole derivatives .
- Cytotoxicity screening : Employ mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Q. How can contradictory pharmacological data (e.g., varying MICs across studies) be systematically resolved?
- Methodology :
- Standardize protocols : Ensure consistent inoculum size (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar) to minimize variability () .
- Control for compound degradation : Re-test stored samples using HPLC to rule out stability-related discrepancies .
- Meta-analysis : Aggregate data from multiple studies (e.g., and ) to identify trends in substituent effects on activity .
Q. What computational strategies are effective for predicting the compound’s reactivity or binding modes?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. emphasizes using DFT to model reaction pathways, such as cyclization steps in imidazole synthesis .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. references docking poses to explain activity differences in triazole derivatives .
Q. How can researchers optimize reaction yields in large-scale syntheses without compromising purity?
- Methodology :
- Process control : Implement inline FTIR or Raman spectroscopy ( ) to monitor reaction progression and terminate at peak conversion .
- Catalyst screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) for milder conditions. achieved >80% yields for methoxyphenyl-substituted imidazoles using stoichiometric catalysts .
- Workflow integration : Adopt ICReDD’s feedback loop (), where experimental data refine computational models to predict optimal conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
